molecular formula C10H20O B8261944 (6r)-2,6-Dimethyloct-7-en-2-ol

(6r)-2,6-Dimethyloct-7-en-2-ol

Cat. No.: B8261944
M. Wt: 156.26 g/mol
InChI Key: XSNQECSCDATQEL-VIFPVBQESA-N
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Description

2,6-dimethyl-7-octen-2-ol . This compound is a monoterpenoid, which is a subclass of terpenoids. Monoterpenoids are naturally occurring organic compounds derived from two isoprene units. They are commonly found in essential oils and have various applications in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-7-octen-2-ol can be achieved through several synthetic routes. One common method involves the hydroformylation of 2,6-dimethyl-1,5-heptadiene followed by reduction of the resulting aldehyde. The reaction conditions typically involve the use of a rhodium catalyst and syngas (a mixture of hydrogen and carbon monoxide) under high pressure and temperature .

Industrial Production Methods

Industrial production of 2,6-dimethyl-7-octen-2-ol often involves the same hydroformylation and reduction process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-7-octen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-dimethyl-7-octen-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma

Mechanism of Action

The mechanism of action of 2,6-dimethyl-7-octen-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins , leading to changes in cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyloctane
  • 2,6-dimethyl-7-octen-2-one
  • 2,6-dimethyloctan-2-ol

Uniqueness

2,6-dimethyl-7-octen-2-ol is unique due to its unsaturated alcohol structure , which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. Its pleasant aroma also makes it valuable in the fragrance industry .

Properties

IUPAC Name

(6R)-2,6-dimethyloct-7-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNQECSCDATQEL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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